

In-Depth Technical Guide on the Safety and Hazards of Copper Octanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper octanoate*

Cat. No.: *B1618762*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard data for **copper octanoate**. The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support researchers, scientists, and drug development professionals in the safe handling and evaluation of this compound. The toxicity of **copper octanoate** is primarily attributed to the copper ion, to which it dissociates.

Core Safety and Hazard Data

The following tables summarize the key quantitative and qualitative data on the safety and hazards of **copper octanoate**.

Physical and Chemical Properties

Property	Value	Reference
Chemical Name	Copper Octanoate	[1] [2]
Synonyms	Octanoic acid, copper salt; Copper(II) octanoate	[1]
CAS Number	20543-04-8	[1]
Molecular Formula	$C_{16}H_{30}CuO_4$	[3]
Appearance	Blue liquid or solid	[4] [5]
Solubility in Water	Dispersible	[4] [6]

Toxicological Data

Acute Toxicity

Copper octanoate is reported to have low acute toxicity via oral, dermal, and inhalation routes of exposure.[\[7\]](#)[\[8\]](#)

Endpoint	Species	Route	Value	Classification
LD ₅₀	Rat	Oral	>5000 mg/kg	Very Low Toxicity
LD ₅₀	Rat/Rabbit	Dermal	>5000 mg/kg	Very Low Toxicity
LC ₅₀	Rat	Inhalation	Data not available	Insufficiently Studied

Irritation and Sensitization

Endpoint	Species	Result	Classification
Skin Irritation	Rabbit	Mild to non-irritating	Causes mild skin irritation (H316)
Eye Irritation	Rabbit	Minimally to seriously irritating	Causes eye irritation (H320) / Causes serious eye irritation (H319)
Skin Sensitization	Guinea Pig	Not a dermal sensitizer	Not classified as a skin sensitizer

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

Data specific to **copper octanoate** for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity are limited, with regulatory bodies often citing insufficient data.^[9] The assessment is therefore often based on the known effects of copper.

Endpoint	Finding	Reference
Chronic Toxicity	The liver is a major target of chronic copper toxicity.	[10]
Carcinogenicity	The EPA has not classified copper for carcinogenicity.	[7] [8]
Reproductive Toxicity	Copper can interfere with both male and female reproductive systems and hamper embryo development in a dose-dependent manner.	[4] [6] [11] [12]
Developmental Toxicity	Studies on copper compounds have shown developmental effects in animal models.	[5] [13] [14] [15]

Ecotoxicological Data

Copper octanoate is considered harmful to aquatic life.^[11] It dissociates in the environment into copper ions and octanoic acid. While octanoic acid biodegrades rapidly, copper is an element and does not break down, though its bioavailability is influenced by environmental conditions.^[8]

Endpoint	Species	Value
96-hour LC ₅₀	Rainbow Trout (<i>Oncorhynchus mykiss</i>)	Data for copper, not specific to copper octanoate, ranges from 0.0165 to 0.530 mg/L depending on water hardness.
48-hour LC ₅₀	<i>Daphnia magna</i>	Data for copper, not specific to copper octanoate, is available but highly dependent on water chemistry.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for assessing the safety of chemicals like **copper octanoate**.

Acute Oral Toxicity (OECD Guideline 425)

- Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.
- Test Animal: Typically, adult female rats are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - A single animal is dosed at a starting level just below the best preliminary estimate of the LD₅₀.

- If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
- Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- The LD₅₀ is calculated using the maximum likelihood method.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

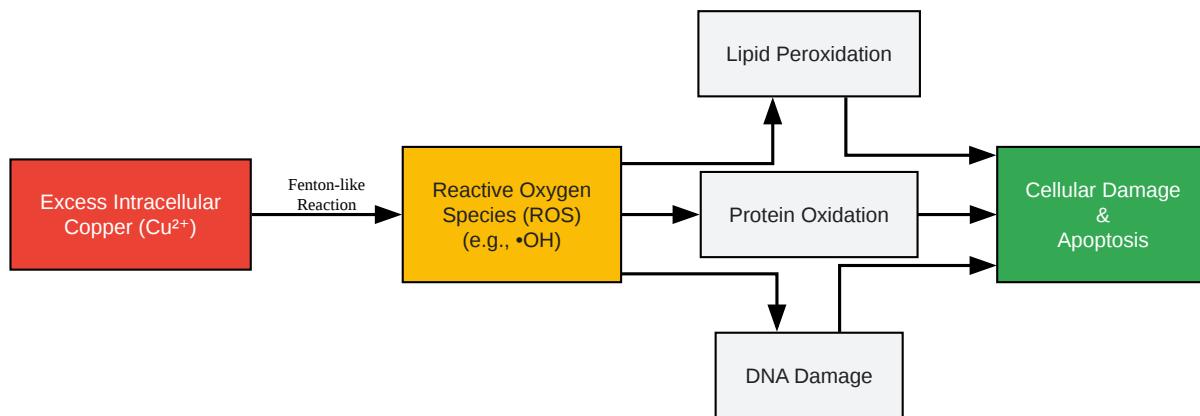
- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Test Animal: Albino rabbits are the preferred species.
- Procedure:
 - A small area of the animal's skin is shaved.
 - 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.
 - The patch is left in place for 4 hours.
 - After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
 - The reactions are scored, and the substance is classified based on the severity and reversibility of the effects.[\[16\]](#)[\[17\]](#)

Acute Eye Irritation/Corrosion (OECD Guideline 405)

- Objective: To determine the potential of a substance to cause eye irritation or corrosion.
- Test Animal: Albino rabbits are typically used.
- Procedure:
 - A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal.

- The other eye serves as a control.
- The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
- The severity of the reactions is scored to classify the substance's irritation potential.[18][19][20][21]

Skin Sensitization (OECD Guideline 406 - Guinea Pig Maximization Test)

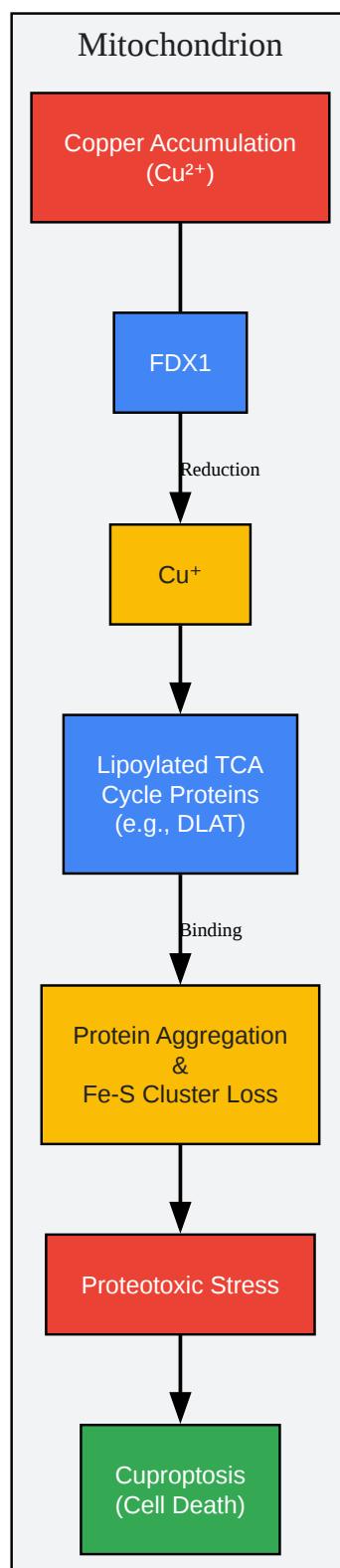

- Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).
- Test Animal: Guinea pigs are used.[2][22][23]
- Procedure:
 - Induction Phase: The test substance is administered to the animals both by intradermal injection (with and without adjuvant) and by topical application to induce an immune response.
 - Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance at a non-irritating concentration.
 - The skin reactions are observed 24 and 48 hours after the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a sensitizer.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of **copper octanoate** toxicity is driven by the bioavailability of the copper ion (Cu^{2+}). Excess intracellular copper can induce cellular damage through several pathways.

Copper-Induced Oxidative Stress

Excess copper is a potent catalyst for the generation of reactive oxygen species (ROS) through Fenton-like reactions. This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

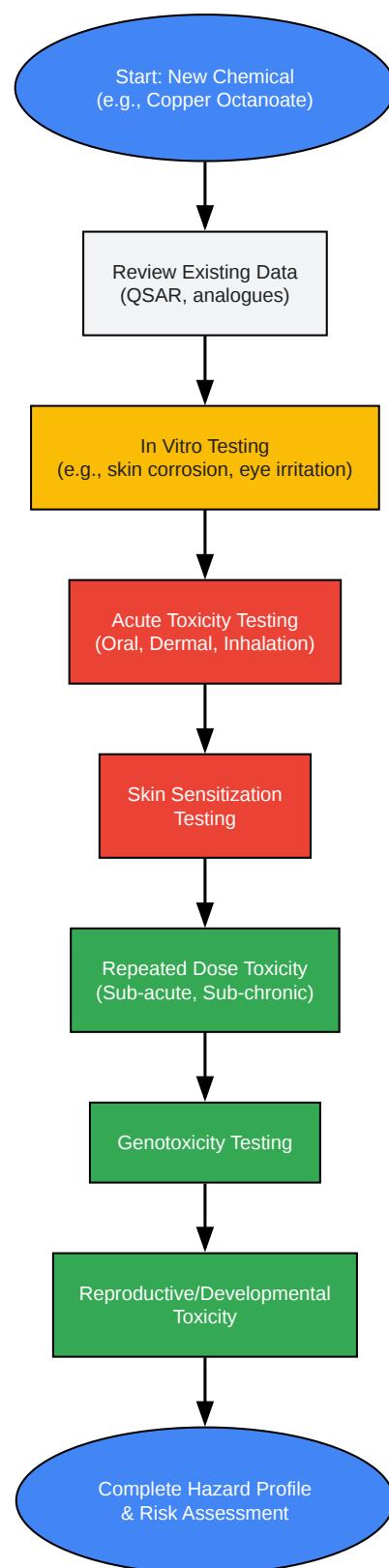


[Click to download full resolution via product page](#)

Caption: Copper-induced oxidative stress pathway leading to cellular damage.

Cuproptosis: A Novel Form of Copper-Dependent Cell Death

Recent research has identified a unique form of programmed cell death termed "cuproptosis," which is distinct from other cell death mechanisms like apoptosis.^{[1][7][11][12][13]} This pathway is initiated by the accumulation of intracellular copper, which directly targets components of the mitochondrial tricarboxylic acid (TCA) cycle.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of cuproptosis.

Experimental Workflow for Hazard Assessment

The logical workflow for assessing the hazards of a chemical like **copper octanoate** typically follows a tiered approach, starting with existing data analysis and progressing to in vitro and in vivo tests as necessary.

[Click to download full resolution via product page](#)

Caption: Tiered workflow for chemical hazard assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy | MDPI [mdpi.com]
- 2. cornucopia.org [cornucopia.org]
- 3. Essential But Toxic - Copper Homeostasis - Advanced Science News [advancedsciencenews.com]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. canada.ca [canada.ca]
- 9. The Role of Copper Homeostasis in Brain Disease [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cuproptosis: molecular mechanisms, cancer prognosis, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cuproptosis: Mechanisms, biological significance, and advances in disease treatment-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. bvl.bund.de [bvl.bund.de]
- 23. fungicide pollution: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide on the Safety and Hazards of Copper Octanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1618762#copper-octanoate-safety-and-hazards-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com